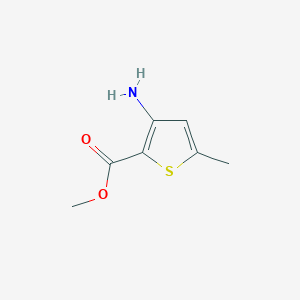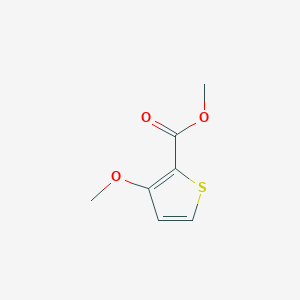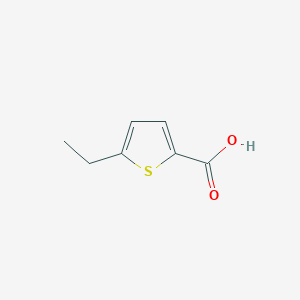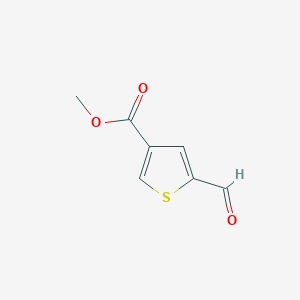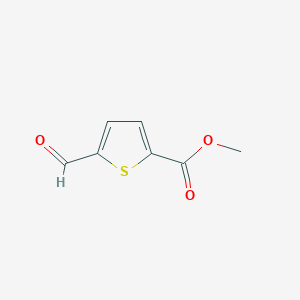![molecular formula C10H11NO2 B186630 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid CAS No. 14320-56-0](/img/structure/B186630.png)
4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid is a bicyclic compound that has been of interest to researchers due to its unique structure and potential biological activity. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.2.2]oct-2-ene-1-carboxylic acid.
Applications De Recherche Scientifique
4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid has been studied for its potential biological activity, including its anti-inflammatory, anti-tumor, and antibacterial properties. It has also been studied as a potential scaffold for the development of new drugs. Researchers have used 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid in various assays to study its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid has been shown to have anti-inflammatory, anti-tumor, and antibacterial effects in various assays. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, and to induce apoptosis in cancer cells. It has also been shown to have antibacterial activity against certain strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid in lab experiments is its potential biological activity, which makes it a promising scaffold for the development of new drugs. However, its synthesis can be challenging, and its purity and yield can vary depending on the method used. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid. One direction is the development of new drugs based on its structure and potential biological activity. Another direction is the study of its mechanism of action and physiological effects in more detail. Additionally, the synthesis of 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid can be optimized to improve its yield and purity. Finally, the antibacterial activity of 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid can be further explored to identify potential new antibiotics.
Méthodes De Synthèse
The synthesis of 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid has been achieved through various methods, including the Diels-Alder reaction, the Michael addition reaction, and the Friedel-Crafts reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic compound. The Michael addition reaction involves the addition of a nucleophile to an unsaturated carbonyl compound. The Friedel-Crafts reaction involves the reaction of an aromatic compound with an acyl halide or an acid anhydride. These methods have been used to synthesize 4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid with varying yields and purity.
Propriétés
Numéro CAS |
14320-56-0 |
|---|---|
Nom du produit |
4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid |
Formule moléculaire |
C10H11NO2 |
Poids moléculaire |
177.2 g/mol |
Nom IUPAC |
4-cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-7-9-1-4-10(5-2-9,6-3-9)8(12)13/h1,4H,2-3,5-6H2,(H,12,13) |
Clé InChI |
KJWOZFOBONETJJ-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1(C=C2)C#N)C(=O)O |
SMILES canonique |
C1CC2(CCC1(C=C2)C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



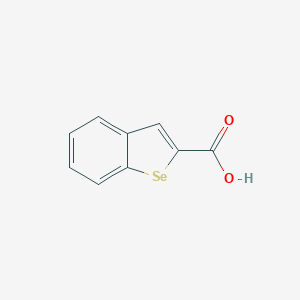
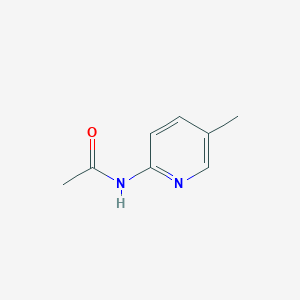
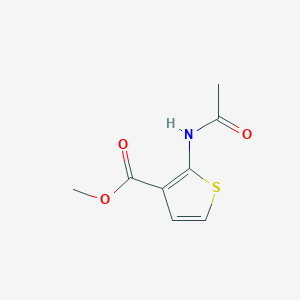
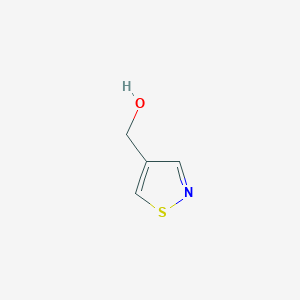
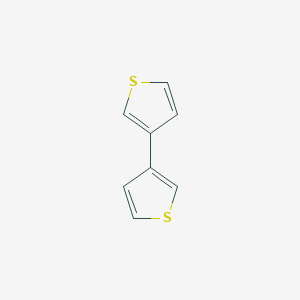
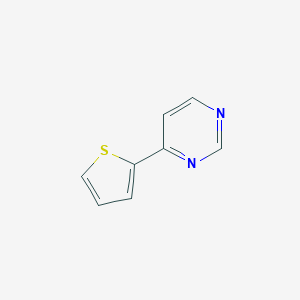
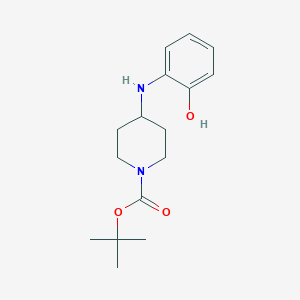
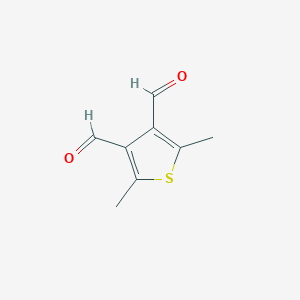
![Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole](/img/structure/B186566.png)
